瓦达拉司他
描述
Vadadustat is a hypoxia-inducible factor prolyl-hydroxylase inhibitor. It increases cellular levels of hypoxia-inducible factor, stimulating endogenous erythropoietin (EPO) production, increasing iron mobilization and red blood cell production .
Synthesis Analysis
Vadadustat is used as a raw material of boronic acid and is prepared by coupling, substitution, and hydrolysis reactions. The specific synthesis steps involve Suzuki coupling of boronic acid and picolinonitrile .Molecular Structure Analysis
Vadadustat is a small molecule HIF prolyl-4-hydroxylase inhibitor. It inhibits the enzyme activity of all three human PHD isozymes, PHD1, PHD2, and PHD3, with similar low nanomolar inhibitory constant values .Chemical Reactions Analysis
Vadadustat is primarily metabolized by glucuronidation and O-glucuronic acid conjugates accounted for a further ≈ 15% of radioactivity . It is a substrate for organic anion transporters (OAT) 1 and 3, and has an inhibitory effect on breast cancer resistance protein (BCRP) and OAT3 .Physical And Chemical Properties Analysis
Vadadustat is primarily metabolized by glucuronidation and O-glucuronic acid conjugates accounted for a further ≈ 15% of radioactivity . Vadadustat is a substrate for organic anion transporters (OAT) 1 and 3, and has an inhibitory effect on breast cancer resistance protein (BCRP) and OAT3 .科学研究应用
Treatment of Anemia in Chronic Kidney Disease (CKD) Patients
Vadadustat, also known as AKB-6548, is a novel oral agent that has been used in treating anemia of chronic kidney disease (CKD) . It has been shown to be effective in raising the hemoglobin level in non-dialysis-dependent CKD (NDD-CKD) patients in the short term .
Comparison with Darbepoetin Alfa in Anemia Treatment
Several clinical trials of vadadustat have been conducted to compare it with darbepoetin alfa . The changes of hemoglobin levels from the baseline in the darbepoetin alfa group were significantly higher than that in the vadadustat group with dialysis-dependent CKD (DD-CKD) . However, in NDD-CKD patients, the changes of hemoglobin levels in the two groups are not significantly different .
Safety and Efficacy in Dialysis Patients
Vadadustat has been evaluated for safety and efficacy in patients undergoing dialysis . It was found to be noninferior to darbepoetin alfa with respect to cardiovascular safety and correction and maintenance of hemoglobin concentrations .
Use in Non-Dialysis-Dependent CKD (NDD-CKD) Patients
Vadadustat has been shown to significantly elevate and maintain hemoglobin concentrations compared with placebo in non-dialysis-dependent CKD (NDD-CKD) patients .
Potential Alternative for Anemia Treatment
Vadadustat may become an effective and safe alternative for the treatment of patients with anemia and CKD, especially in NDD-CKD patients .
Ongoing Research and Development
The application of vadadustat is still under exploration, and future research should compensate for the limitations of current studies to estimate vadadustat’s value .
作用机制
Target of Action
Vadadustat primarily targets the hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) . These enzymes play a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia .
Mode of Action
Vadadustat works by reversibly inhibiting HIF-prolyl-4-hydroxylases (PH)1, PH2, and PH3 . This inhibition stabilizes the HIF complex, leading to increased cellular levels of hypoxia-inducible factor . As a result, it stimulates the production of endogenous erythropoietin (EPO), a hormone that promotes the formation of red blood cells .
Biochemical Pathways
The inhibition of HIF-PH by Vadadustat mimics the body’s natural response to hypoxia Under normal oxygen conditions, HIF is degraded by prolyl hydroxylase. This leads to the transcription of several genes, including EPO, which stimulates the production of red blood cells .
Pharmacokinetics
Vadadustat exhibits dose-proportional pharmacokinetics . After oral administration, peak plasma concentrations of Vadadustat are reached within 3-4 hours in healthy volunteers, and within 5-6 hours in patients with chronic kidney disease (CKD) . The mean half-life of Vadadustat is approximately 4.5 hours in healthy volunteers, and 7.2-8.5 hours in CKD patients .
Result of Action
The primary result of Vadadustat’s action is an increase in red blood cell production, which leads to a gradual rise in hemoglobin levels . This helps to alleviate the symptoms of anemia associated with CKD .
Action Environment
The efficacy of Vadadustat can be influenced by various environmental factors. For instance, the presence of other medications can affect the bioavailability and efficacy of Vadadustat . Furthermore, the physiological state of the patient, such as the stage of CKD, can also impact the drug’s effectiveness .
安全和危害
未来方向
属性
IUPAC Name |
2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRXMPYUTJLTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179936 | |
Record name | Vadadustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hypoxia-inducible factors (HIFs) are transcription factors responsible for cellular survival under hypoxic conditions. They regulate a number of processes including angiogenesis, cell growth and differentiation, various metabolic processes, and erythropoiesis. Under normoxic conditions, HIF is degraded via hydroxylation by prolyl-hydroxylase domain (PHD) dioxygenases. Vadadustat is an inhibitor of HIF-PHDs that facilitates increased HIF activity in the absence of hypoxic conditions. In patients with anemia of chronic kidney disease, in whom normal erythropoiesis is dysfunctional, this stimulates the production of erythropoietin and subsequent correction of anemia. | |
Record name | Vadadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1000025-07-9 | |
Record name | N-[[5-(3-Chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000025-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vadadustat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000025079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vadadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vadadustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VADADUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60W9520VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Vadadustat exert its therapeutic effect in treating anemia?
A1: Vadadustat inhibits the activity of HIF-PH enzymes, which are responsible for tagging HIF proteins for degradation under normal oxygen conditions [, , , , ]. This inhibition leads to the stabilization and activation of HIF, particularly HIF-1α and HIF-2α, mimicking a hypoxic response within the body.
Q2: What are the downstream consequences of HIF stabilization by Vadadustat?
A2: HIF activation triggers a cascade of events that ultimately stimulate erythropoiesis [, ]. These include:
- Increased Erythropoietin Production: HIF directly upregulates the expression of erythropoietin, a key hormone stimulating red blood cell production [, , , , , ].
- Enhanced Iron Availability: HIF suppresses hepcidin, a hormone that inhibits iron absorption and release, thereby improving iron availability for erythropoiesis [, , ].
- Increased Reticulocyte Production: Vadadustat treatment has been shown to increase the number of reticulocytes (immature red blood cells) in circulation, indicating enhanced red blood cell production [].
Q3: How is Vadadustat administered, and what is its typical pharmacokinetic profile?
A3: Vadadustat is designed for oral administration [, , , , , , , , ]. Studies in various species, including humans, have shown that it is readily absorbed after oral administration and has a relatively short half-life [, , ].
Q4: Does Vadadustat accumulate in the body with repeated dosing?
A4: Preclinical studies in multiple species indicate that Vadadustat does not accumulate upon repeated dosing, even at doses exceeding the therapeutic range [].
Q5: What preclinical models have been used to evaluate the efficacy of Vadadustat?
A6: Preclinical studies have demonstrated the efficacy of Vadadustat in correcting anemia in various animal models of CKD, including the 5/6 nephrectomy model in rats [].
Q6: What clinical trials have been conducted with Vadadustat, and what were the key findings?
A7: Vadadustat has been extensively studied in four Phase 3 clinical trials (INNO2VATE and PRO2TECT) involving patients with both dialysis-dependent and non-dialysis-dependent CKD [, , , , , , , ]. These trials compared Vadadustat to darbepoetin alfa, an erythropoiesis-stimulating agent (ESA). Key findings include:
- Non-inferiority in Hemoglobin Response: In both dialysis-dependent and non-dialysis-dependent CKD patients, Vadadustat demonstrated non-inferiority to darbepoetin alfa in achieving and maintaining target hemoglobin levels [, , , , ].
- Improved Iron Utilization: Compared to darbepoetin alfa, Vadadustat treatment was associated with increased serum transferrin, decreased hepcidin and ferritin levels, and favorable changes in erythrocyte indices, suggesting improved iron utilization for erythropoiesis [, ].
Q7: What is the safety profile of Vadadustat based on preclinical and clinical studies?
A8: Preclinical studies in rodents did not identify a carcinogenic effect attributable to Vadadustat []. In clinical trials, the overall adverse event profile of Vadadustat was similar to that of darbepoetin alfa [].
Q8: Are there any ongoing research efforts to further characterize the effects of Vadadustat?
A9: Current research is focusing on developing exposure-response models to predict individual patient responses to Vadadustat and inform optimal dosing strategies based on patient characteristics [].
Q9: Does Vadadustat have any potential applications beyond the treatment of CKD-associated anemia?
A10: While approved for CKD-associated anemia, research suggests potential applications of Vadadustat in other conditions, including improving the immunomodulatory properties of mesenchymal stem cells for therapeutic purposes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。